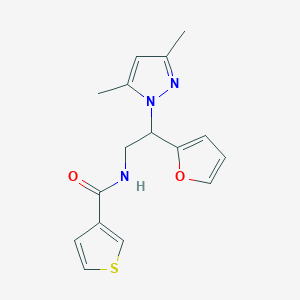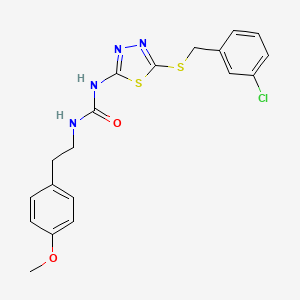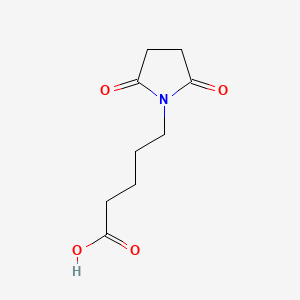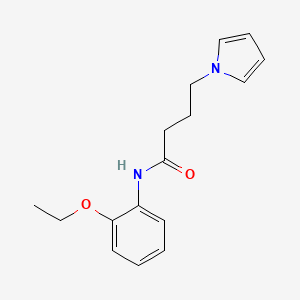![molecular formula C8H6ClN3O B2927651 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine CAS No. 1417555-18-0](/img/structure/B2927651.png)
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . The IUPAC name for this compound is 4-chloropyrido[3,2-d]pyrimidin-6-yl methyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound’s solubility properties are not provided in the search results.Scientific Research Applications
Corrosion Inhibition
A study explored the use of pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic environments. These inhibitors, including related pyrimidine structures, exhibited mixed-type inhibition behavior, adhering to the Langmuir adsorption isotherm. Surface analysis techniques like SEM, EDX, and AFM, along with DFT calculations, highlighted their efficacy in corrosion protection (Yadav et al., 2015).
Antiviral Activity
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their marked inhibition of retrovirus replication in cell culture. These compounds, showing variable antiviral activities against DNA viruses, highlighted the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).
Antitumor Activity
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was described, revealing significant antitumor properties against the Walker 256 carcinosarcoma in rats. This study underlines the potential of pyrido[2,3-d]pyrimidine derivatives as potent lipid-soluble inhibitors of dihydrofolate reductase (Grivsky et al., 1980).
Structural and Optical Exploration
An investigation into thiopyrimidine derivatives for their structural parameters, electronic, linear, and nonlinear optical properties, employing DFT/TDDFT and experimental studies, showcased the significance of pyrimidine rings in nonlinear optics (NLO) and pharmacophore development. This research emphasizes the role of pyrimidine derivatives in advancing optical and medical applications (Hussain et al., 2020).
Synthesis and Antibacterial Activity
A study on the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines from 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block highlighted their potential as antibacterial agents. This work contributes to the understanding of pyrimidine derivatives in developing new antimicrobial strategies (Abdel-Mohsen & Geies, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, are known to interact with receptor tyrosine kinases (rtks) .
Mode of Action
It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
4-chloro-6-methoxypyrido[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGUEWKRVNKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)



![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)

![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)
![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)
![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)
